(Z)-2-(diethylamino)ethyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate
Description
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-3-27(4-2)14-15-33-24(31)19-10-12-20(13-11-19)26-22(29)17-28-23(30)21(34-25(28)32)16-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,29)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBKJVZYNIYCEX-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(diethylamino)ethyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate is a compound that exhibits a range of biological activities, primarily due to its thiazolidine-2,4-dione structure. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a thiazolidine ring fused with a benzylidene moiety and an acetamido group. Its structural formula can be represented as follows:
Antidiabetic Activity
Research indicates that derivatives of thiazolidinediones (TZDs), including the compound , exhibit significant antidiabetic properties. The mechanism primarily involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.
Table 1: Antidiabetic Activity Comparison
Studies have shown that this compound demonstrates comparable hypoglycemic effects to standard antidiabetic drugs like pioglitazone and rosiglitazone, indicating its potential as an effective therapeutic agent for managing diabetes mellitus.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth.
Case Study: Apoptosis Induction in MDA-MB-231 Cells
In a study conducted by Datar et al., the compound exhibited a significant increase in annexin V-FITC positivity, indicating enhanced apoptosis rates compared to control groups .
Table 2: Apoptosis Induction Results
| Treatment | Annexin V-FITC (%) | Control (%) |
|---|---|---|
| Compound | 22 | 1 |
| Control | 1 | - |
Antimicrobial Activity
The compound's thiazolidine structure also contributes to its antimicrobial activity. It has been tested against various bacterial strains with promising results. The inhibition of carbonic anhydrases (CAs) has been noted as a mechanism through which these compounds exert their antibacterial effects.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Inhibition (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 79.46 |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
The biological activities of this compound can be attributed to several mechanisms:
- PPARγ Activation : Enhances insulin sensitivity and glucose uptake.
- Apoptosis Induction : Triggers programmed cell death in cancer cells.
- Enzyme Inhibition : Inhibits carbonic anhydrases, affecting bacterial growth.
Comparison with Similar Compounds
Structural Analogues from
The closest structural analogs are derived from modifications of the TZD core and aminoethyl/benzylidene substituents:
Key Observations :
Comparison with Benzoate Ester Derivatives ()
Compounds such as I-6230 and I-6473 share the benzoate ester backbone but lack the TZD core:
Key Observations :
- Linker Flexibility : The acetamido linker in the target compound may improve conformational flexibility compared to rigid phenethyl or ether linkers in I-6230 and I-6473 .
Physicochemical and Pharmacological Implications
- Lipophilicity: The diethylaminoethyl group likely increases logP compared to dimethylaminoethyl analogs, enhancing blood-brain barrier penetration .
- Metabolic Stability : The benzoate ester may confer resistance to esterase-mediated hydrolysis compared to ethyl esters in .
- Receptor Binding : The benzylidene-TZD motif is conserved in PPARγ agonists, but substituent variations (e.g., ethoxy vs. hydrogen) could modulate potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-2-(diethylamino)ethyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step process:
Condensation : React 5-benzylidene-thiazolidine-2,4-dione with a substituted benzaldehyde derivative under basic conditions (e.g., NaOH or K₂CO₃ in ethanol at 60–80°C).
Acetamide coupling : Introduce the diethylaminoethyl benzoate moiety via nucleophilic acyl substitution or amidation.
- Critical parameters include temperature control, solvent choice (e.g., ethanol vs. DMF), and catalyst selection. For example, yields drop below 60% if the reaction exceeds 80°C due to decomposition .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| 1 | NaOH, ethanol, 70°C | 65–75% | |
| 2 | DCC/DMAP, DCM | 50–60% |
Q. How can researchers confirm the structural integrity and stereochemical configuration (Z/E) of this compound?
- Methodology :
- NMR Spectroscopy : The Z-configuration is confirmed by NOESY correlations between the benzylidene proton and the thiazolidine ring protons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₇H₂₈N₃O₅S⁺ requires m/z 514.1764) .
- HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s anticancer activity while minimizing off-target effects?
- Methodology :
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control. Include non-cancerous cells (e.g., HEK293) to assess selectivity.
- Mechanistic studies :
- Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
- Cell cycle analysis : Use flow cytometry with propidium iodide staining .
- Data Table :
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) | Reference |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | 3.5 | |
| HepG2 | 8.7 ± 0.9 | 4.8 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
- Cross-validation : Replicate assays in independent labs using identical compound batches.
- Meta-analysis : Compare structural analogs (e.g., fluorinated vs. methoxy-substituted derivatives) to identify substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodology :
- Analog synthesis : Modify the benzylidene (e.g., 4-F, 3,4-diOCH₃) or diethylaminoethyl groups.
- Key parameters : LogP (lipophilicity), hydrogen-bonding capacity, and steric bulk.
- Data Table :
| Substituent | IC₅₀ (µM, MCF-7) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 4-OCH₃ (Parent) | 12.3 | 0.45 | |
| 4-F | 7.8 | 0.32 | |
| 3,4-diOCH₃ | 15.6 | 0.12 |
Methodological Notes
- Synthesis Troubleshooting : Low yields in Step 2 may arise from residual moisture; use molecular sieves or anhydrous DCM .
- Biological Assay Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) to validate assay integrity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with PPAR-γ or HDACs, guiding SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
